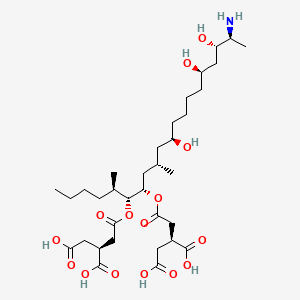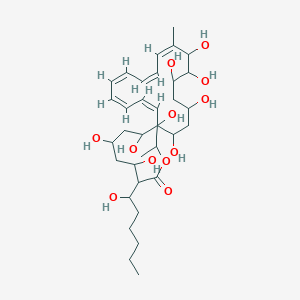
N-(6-chloropyridin-3-yl)-3,4-difluorobenzamide
Descripción general
Descripción
This would include the IUPAC name, common names, and structural formula of the compound.
Synthesis Analysis
This would detail the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This would involve discussing the molecular structure of the compound, including its stereochemistry if applicable. Techniques like X-ray crystallography, NMR, and IR spectroscopy might be used to determine the structure.Chemical Reactions Analysis
This would involve discussing the chemical reactions the compound undergoes, including its reactivity and stability.Physical And Chemical Properties Analysis
This would include discussing properties like melting point, boiling point, solubility, and spectral properties.Aplicaciones Científicas De Investigación
-
Scientific Field : Pharmaceutical and Medicinal Chemistry
- Application Summary : The compound N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine is synthesized for potential use as a protein kinase inhibitor .
- Methods of Application : The synthesis involves a three-step procedure including a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution .
- Results or Outcomes : The inhibitory potency of the compound was evaluated for selected kinases harboring a rare cysteine in the hinge region (MPS1, MAPKAPK2 and p70S6Kβ/S6K2) .
-
Scientific Field : Materials Science and Optoelectronics
- Application Summary : The compound 2-(6-chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide is studied for its potential as a nonlinear optical (NLO) material for optoelectronic applications .
- Methods of Application : Single crystals of the compound were grown by slow evaporation technique and the crystal structure was elucidated by single crystal X-ray diffraction method .
- Results or Outcomes : The compound exhibited significant two-photon absorption and nonlinear refraction, suggesting it could be a potential NLO material for frequency generator, optical limiters and optical switching applications .
-
Scientific Field : Optoelectronics
- Application Summary : The compound 2-(6-chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide is studied for its potential as a nonlinear optical (NLO) material for optoelectronic applications .
- Methods of Application : Single crystals of the compound were grown by slow evaporation technique and the crystal structure was elucidated by single crystal X-ray diffraction method .
- Results or Outcomes : The compound exhibited significant two-photon absorption and nonlinear refraction, suggesting it could be a potential NLO material for frequency generator, optical limiters and optical switching applications .
-
Scientific Field : Chemical Synthesis
- Application Summary : The compound N-((6-Chloropyridin-3-yl)methyl)ethanamine is used in chemical synthesis .
- Methods of Application : The compound is synthesized and used as a reagent in various chemical reactions .
- Results or Outcomes : The outcomes of these reactions depend on the specific reaction conditions and other reagents used .
-
Scientific Field : Optoelectronics
- Application Summary : The compound 2-(6-chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide is studied for its potential as a nonlinear optical (NLO) material for optoelectronic applications .
- Methods of Application : Single crystals of the compound were grown by slow evaporation technique and the crystal structure was elucidated by single crystal X-ray diffraction method .
- Results or Outcomes : The compound exhibited significant two-photon absorption and nonlinear refraction, suggesting it could be a potential NLO material for frequency generator, optical limiters and optical switching applications .
-
Scientific Field : Chemical Synthesis
- Application Summary : The compound N-((6-Chloropyridin-3-yl)methyl)ethanamine is used in chemical synthesis .
- Methods of Application : The compound is synthesized and used as a reagent in various chemical reactions .
- Results or Outcomes : The outcomes of these reactions depend on the specific reaction conditions and other reagents used .
Safety And Hazards
This would involve discussing any known hazards associated with the compound, as well as appropriate safety precautions when handling it.
Direcciones Futuras
This would involve discussing potential future research directions, such as new synthetic methods, applications, or derivatives of the compound.
Please note that this is a general outline and the specific details would depend on the particular compound being analyzed. If you have information about “N-(6-chloropyridin-3-yl)-3,4-difluorobenzamide”, I would be happy to help you understand it. Alternatively, if you’re interested in a different compound that is well-studied, I could provide an analysis for that.
Propiedades
IUPAC Name |
N-(6-chloropyridin-3-yl)-3,4-difluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF2N2O/c13-11-4-2-8(6-16-11)17-12(18)7-1-3-9(14)10(15)5-7/h1-6H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGUOCFTHNGPBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NC2=CN=C(C=C2)Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-chloropyridin-3-yl)-3,4-difluorobenzamide | |
CAS RN |
325457-89-4 | |
| Record name | ICA-27243 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0325457894 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ICA-27243 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VU7278D853 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![{[1-(4-Tert-butylphenoxy)-3-(propan-2-ylamino)propan-2-yl]oxy}(oxo)acetic acid](/img/structure/B1674193.png)